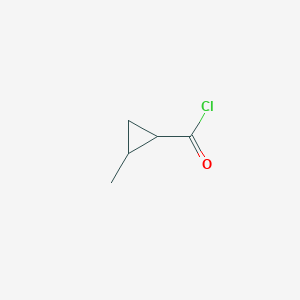
2-Methylcyclopropane-1-carbonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as 2-Methylcyclopropane-1-carbonyl chloride, often involves reactions starting from unsaturated carbonyl compounds. For instance, 2-Nitrocyclopropanes bearing ketones and other functional groups can be synthesized from unsaturated carbonyl compounds using nitromethane, under mild conditions at room temperature. This method allows for the production of cyclopropyl-amino acids and other biologically active compounds in a single step (Ghosh et al., 2023).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including 2-Methylcyclopropane-1-carbonyl chloride, is characterized by the cyclopropane ring, a three-membered carbon ring that imparts significant strain and unique reactivity to these compounds. The electron distribution and bond angles in cyclopropane rings are distinct from those in more conventional carbon-containing rings, which affect their chemical behavior and the types of reactions they can undergo.
Chemical Reactions and Properties
Cyclopropane derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions. These reactions can be influenced by the presence of substituents on the cyclopropane ring, as seen in the formation of cyclobutane derivatives through reactions with phenylsulfenyl chloride or phenylselenyl chloride (Liu & Shi, 2004). The strain within the cyclopropane ring provides a driving force for such transformations, leading to the formation of new carbon-carbon bonds and the generation of molecular complexity.
Aplicaciones Científicas De Investigación
1. Conjugate Reduction Catalysis
A study by Jurkauskas, Sadighi, and Buchwald (2003) explored the use of N-heterocyclic carbene copper chloride (NHC−CuCl) complexes in catalyzing the conjugate reduction of α,β-unsaturated carbonyl compounds, demonstrating a potential application in organic synthesis processes (Jurkauskas, Sadighi, & Buchwald, 2003).
2. Synthesis of Nitro-cyclopropanes
Research by Ghosh et al. (2023) highlights the synthesis of 2-nitrocyclopropanes from unsaturated carbonyl compounds, indicating the role of 2-methylcyclopropane-1-carbonyl chloride in the production of biologically active compounds (Ghosh et al., 2023).
3. Ring-Opening Reactions
Liu and Shi (2004) investigated the reaction of methylenecyclopropanes with phenylsulfenyl chloride, revealing the utility of cyclopropane derivatives in organic chemistry through ring-opening reactions (Liu & Shi, 2004).
4. Synthesis of Bromophenol Derivatives
Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, showcasing the utility of cyclopropane carbonyl chloride in medicinal chemistry (Boztaş et al., 2019).
5. Lewis Acid-Mediated Transformations
A study by Sathishkannan and Srinivasan (2014) presented Lewis acid-mediated transformations of trans-2-aroyl-3-aryl cyclopropane-1,1-dicarboxylates, contributing to the understanding of cyclopropane chemistry (Sathishkannan & Srinivasan, 2014).
6. Synthesis Improvement
Zhang Xiao-hong (2007) focused on improving the synthesis of cyclopropane carbonyl chloride, an important intermediate in various chemical reactions (Zhang Xiao-hong, 2007).
Safety And Hazards
2-Methylcyclopropane-1-carbonyl chloride is classified as a dangerous substance. It has hazard statements H226, H290, and H314, indicating that it is flammable, can cause burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
While specific future directions for 2-Methylcyclopropane-1-carbonyl chloride are not detailed in the retrieved data, research in the field of cyclopropane derivatives is ongoing. Recent advances in transition-metal catalysis have opened up new possibilities for the synthesis and functionalization of cyclopropane derivatives .
Propiedades
IUPAC Name |
2-methylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSMKLZZQPGJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311813 | |
| Record name | 2-methylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopropane-1-carbonyl chloride | |
CAS RN |
52194-65-7, 60733-34-8 | |
| Record name | NSC245492 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopropane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 52194-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)
![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)